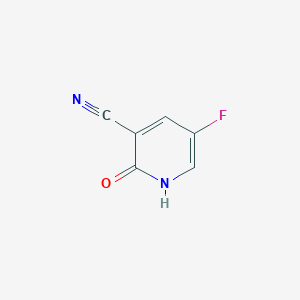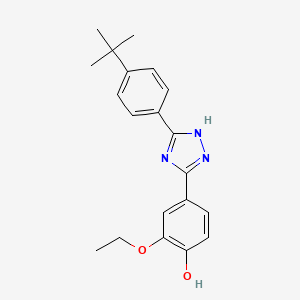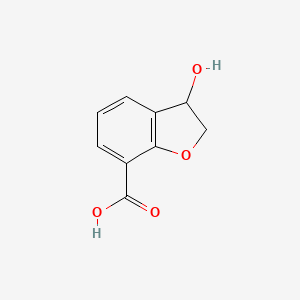
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a domino reaction involving Friedel-alkylation followed by intramolecular lactonization can be used to obtain phenol derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of benzofuran derivatives can be achieved using reagents such as potassium permanganate or chromium trioxide . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran-5-carboxylic acid: Similar in structure but lacks the hydroxyl group at position 3.
3-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid: Similar but with the carboxyl group at position 5 instead of 7.
Uniqueness
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at position 3 and the carboxyl group at position 7 allows for unique interactions with biological targets and distinct chemical behavior compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12) |
Clave InChI |
GZDDYUBGNOIKBR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C(=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


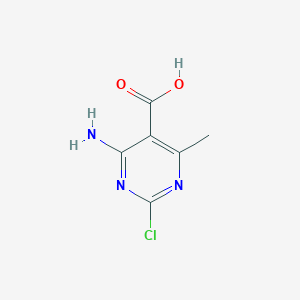
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)

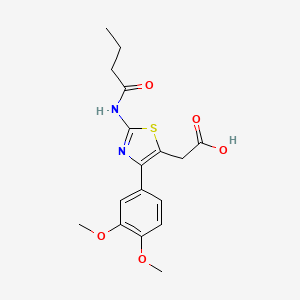
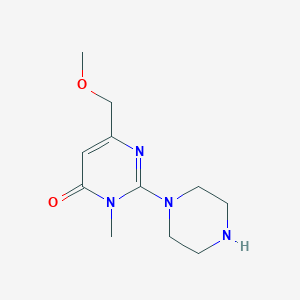
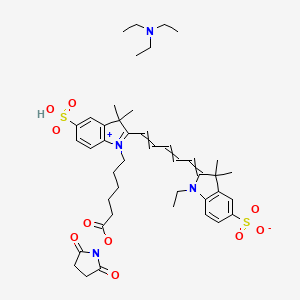
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
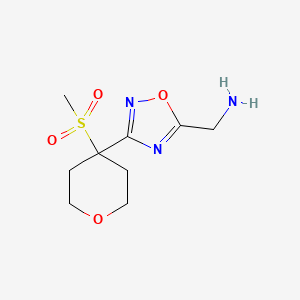
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)

![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)
